molecular formula C10H17N3O B11821044 N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B11821044
M. Wt: 195.26 g/mol
InChI Key: GKFHAIDWOPLEOB-UHFFFAOYSA-N
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Description

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H17N3O It is characterized by the presence of a pyrazole ring substituted with tert-butyl and methyl groups, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents on the ring, such as:

Uniqueness

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine is unique due to the presence of both the hydroxylamine group and the specific substitution pattern on the pyrazole ring. This combination of functional groups and structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H17N3O/c1-7-9(8(2)12-14)6-13(11-7)10(3,4)5/h6,14H,1-5H3

InChI Key

GKFHAIDWOPLEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=NO)C)C(C)(C)C

Origin of Product

United States

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